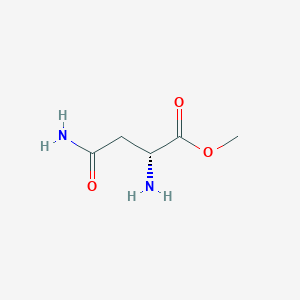

D-Asparagine methyl ester

Übersicht

Beschreibung

“D-Asparagine methyl ester” is a derivative of the amino acid asparagine . It is used for research and development purposes .

Synthesis Analysis

The synthesis of an ester, such as “D-Asparagine methyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Aspartic acid can be synthesized by two different reactions, both of which involve a substrate that is a participant in the tricarboxylic acid cycle .

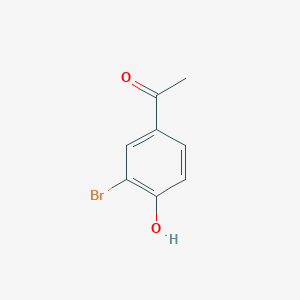

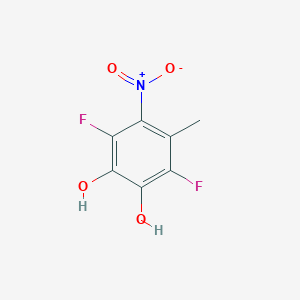

Molecular Structure Analysis

The molecular formula of “D-Asparagine methyl ester” is C5H10N2O3, and its molecular weight is 146.14 .

Chemical Reactions Analysis

Esters, like “D-Asparagine methyl ester”, undergo a reaction known as hydrolysis, which is catalyzed by either an acid or a base . Deamidation is a major fragmentation channel upon activation by collision-induced dissociation (CID) for protonated peptides containing glutamine (Gln) and asparagine (Asn) residues .

Physical And Chemical Properties Analysis

Esters are neutral compounds. They have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Nitrogen Metabolism and Transport

“D-Asparagine methyl ester” could be used in research related to nitrogen metabolism in plants. Asparagine plays a crucial role as a major form of nitrogen storage and transport to sink tissues .

Seed Development and Composition

Manipulating asparagine biosynthesis and degradation can impact seed development and composition. “D-Asparagine methyl ester” might be used in studies aiming to understand these processes or to alter seed traits for agricultural benefits .

Cancer Research

In cancer research, asparagine is significant for its role in preventing glutamine-depletion-induced ER stress in brain tumor cells and supporting the proliferation of epithelial breast cancer cells. “D-Asparagine methyl ester” could be involved in studies exploring these mechanisms .

Enzymology Studies

The compound might be used in enzymology studies, particularly those involving asparagine synthase (ASNS) and asparaginase (ASNase), which are crucial enzymes in asparagine metabolism .

Peptide Synthesis

“D-Asparagine methyl ester” may be utilized in custom peptide synthesis, serving as a building block or intermediate in the creation of more complex peptides .

Mitigation of Acrylamide Formation

Research into mitigating acrylamide formation in food has involved manipulating asparagine levels. “D-Asparagine methyl ester” could be relevant in such studies due to its connection with asparagine .

Wirkmechanismus

Target of Action

D-Asparagine methyl ester is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of D-Asparagine methyl ester are likely to be similar to those of D-Asparagine, which include asparagine synthase and other enzymes involved in asparagine metabolism .

Mode of Action

Asparagine synthase, for instance, catalyzes the synthesis of asparagine from aspartic acid and ammonia . D-Asparagine methyl ester, due to its structural similarity to D-Asparagine, could potentially interact with this enzyme and other components of the asparagine metabolic pathway.

Biochemical Pathways

D-Asparagine methyl ester is likely to affect the asparagine metabolic pathway. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyzes asparagine to aspartate . The downstream effects of these reactions include the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of d-asparagine, from which d-asparagine methyl ester is derived, are known to some extent . The bioavailability of D-Asparagine methyl ester would be influenced by these properties, as well as by its chemical modifications.

Result of Action

D-Asparagine is known to play a vital role in the metabolic control of cell functions in nerve and brain tissue . Therefore, D-Asparagine methyl ester could potentially have similar effects.

Action Environment

The action, efficacy, and stability of D-Asparagine methyl ester are likely to be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373425 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108258-31-7 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

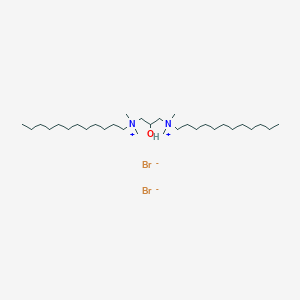

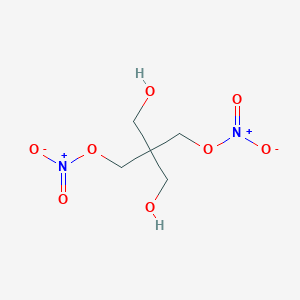

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

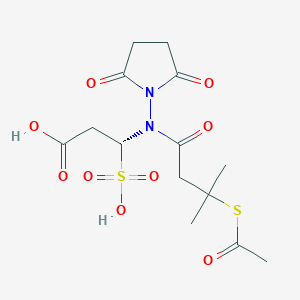

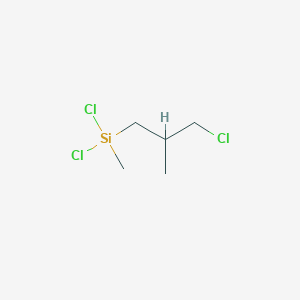

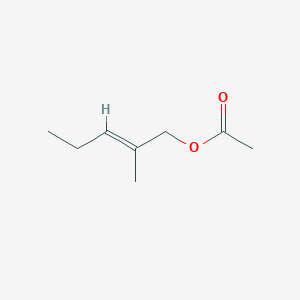

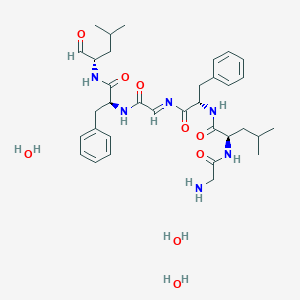

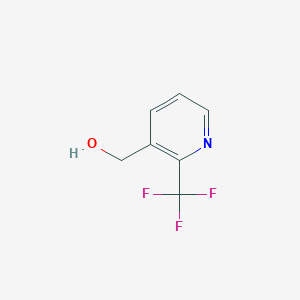

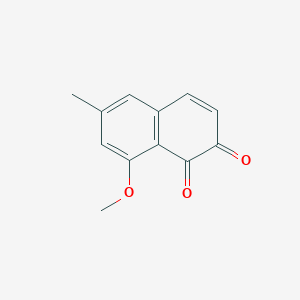

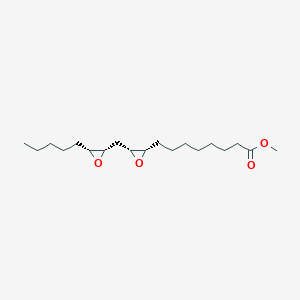

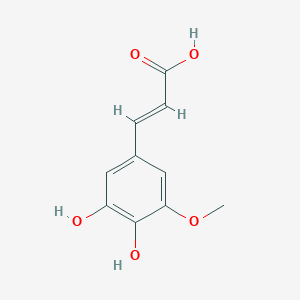

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.